Enhanced Lipophilicity and Reduced Polar Surface Area Relative to the 3‑Regioisomer
The target compound (4‑substituted, CAS 1256486-22-2) exhibits an XLogP3‑AA of 2.3 and a TPSA of 79.5 Ų [1], while its 3‑regioisomer (3‑(6‑methyl‑2‑benzimidazolyl)benzamidoxime, CAS 1256486‑32‑4) displays a higher XLogP3‑AA of 2.6 and a larger TPSA of 87.3 Ų [2]. This 0.3‑unit difference in logP corresponds to an approximately twofold difference in octanol‑water partition coefficient, and the 7.8 Ų reduction in TPSA predicts improved passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA 2.3; TPSA 79.5 Ų |
| Comparator Or Baseline | 3-(6-Methyl-2-benzimidazolyl)benzamidoxime: XLogP3-AA 2.6; TPSA 87.3 Ų |
| Quantified Difference | ΔXLogP = -0.3; ΔTPSA = -7.8 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 as implemented in PubChem |
Why This Matters
Lower logP and smaller TPSA suggest superior aqueous solubility and membrane permeability, critical for oral bioavailability and cell‑based assay performance.
- [1] PubChem. CID 73995333: 4-(6-Methyl-2-benzimidazolyl)benzamidoxime. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. CID 121234985: 3-(6-Methyl-2-benzimidazolyl)benzamidoxime. National Center for Biotechnology Information. Accessed 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (TPSA/logP interpretation) View Source
